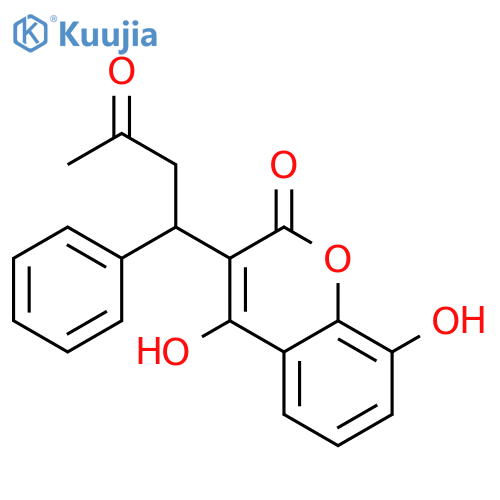Cas no 63740-77-2 ((R)-8-Hydroxy Warfarin)

(R)-8-Hydroxy Warfarin structure
商品名:(R)-8-Hydroxy Warfarin
(R)-8-Hydroxy Warfarin 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-
- (R)-8-Hydroxy Warfarin
- 2H-1-Benzopyran-2-one,4,8-dihydroxy-3-(3-oxo-1-phenylbutyl)-, (R)-
- 8-Hydroxy-R-warfarin
- 2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-((1R)-3-oxo-1-phenylbutyl)-
- 4,8-DIHYDROXY-3-[(1R)-3-OXO-1-PHENYLBUTYL]CHROMEN-2-ONE
- (R)-8-Hydroxywarfarin
- 63740-77-2
- CHEBI:175133
- UNII-B17XQ0EE0Y
- CHEMBL3544607
- R-8-Hydroxywarfarin
- 8-Hydroxywarfarin, (R)-
- Q27274246
- B17XQ0EE0Y
- NS00127420
-
- インチ: InChI=1S/C19H16O5/c1-11(20)10-14(12-6-3-2-4-7-12)16-17(22)13-8-5-9-15(21)18(13)24-19(16)23/h2-9,14,21-22H,10H2,1H3/t14-/m1/s1
- InChIKey: BHBOXPNWDGYJNB-CQSZACIVSA-N
- ほほえんだ: CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C(=CC=C3)O)OC2=O)O
計算された属性
- せいみつぶんしりょう: 324.10000
- どういたいしつりょう: 324.1
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 532
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 83.8A^2
じっけんとくせい
- PSA: 87.74000
- LogP: 3.31520
(R)-8-Hydroxy Warfarin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H996150-25mg |
(R)-8-Hydroxy Warfarin |
63740-77-2 | 25mg |
$3066.00 | 2023-05-18 |
(R)-8-Hydroxy Warfarin 関連文献
-
1. Water
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
63740-77-2 ((R)-8-Hydroxy Warfarin) 関連製品
- 28392-96-3(Warfarin Alcohol (Mixture of Diastereomers))
- 17834-03-6(7-Hydroxy Warfarin)
- 2610-86-8(2H-1-Benzopyran-2-one,4-hydroxy-3-(3-oxo-1-phenylbutyl)-, potassium salt (1:1))
- 435-97-2(Phenprocoumon)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
